Amisulpride Impurity B

Description

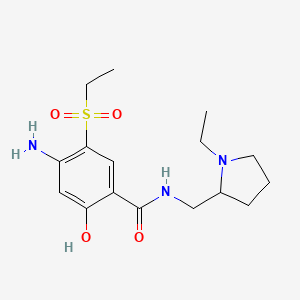

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIBUXBARDPHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amisulpride Impurity B: A Comprehensive Technical Guide for Pharmaceutical Scientists

An In-depth Exploration of the Chemical Identity, Synthesis, Analytical Control, and Toxicological Profile of a Key Amisulpride-Related Compound.

Introduction

Amisulpride is a second-generation atypical antipsychotic and antiemetic agent, distinguished by its high affinity as an antagonist for dopamine D2 and D3 receptors.[1] Primarily prescribed for the management of acute and chronic schizophrenia, it demonstrates efficacy against both positive and negative symptoms of the disorder.[2] In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug product's safety and efficacy. Impurities can emerge from various stages, including synthesis, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[3] This technical guide provides a comprehensive overview of Amisulpride Impurity B, a significant related substance of Amisulpride, designed for researchers, scientists, and professionals in drug development.

Part 1: Chemical Identity and Physicochemical Properties of Amisulpride Impurity B

Amisulpride Impurity B is chemically identified as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide.[4] Its structural distinction from the active pharmaceutical ingredient (API), Amisulpride, lies in the substitution of a hydroxyl group for the methoxy group on the benzamide ring.

Chemical Structure

The molecular structure of Amisulpride Impurity B is depicted below. This structural modification, the demethylation of the methoxy group to a hydroxyl group, is a common metabolic or degradation pathway for aromatic ethers.

Caption: Chemical structure of Amisulpride Impurity B.

Physicochemical Properties

A summary of the key physicochemical properties of Amisulpride Impurity B is presented in the table below. This data is essential for the development of analytical methods and for understanding its behavior in formulation and stability studies.

| Property | Value | References |

| IUPAC Name | 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide | [5] |

| CAS Number | 148516-54-5 | [6] |

| Molecular Formula | C₁₆H₂₅N₃O₄S | [4] |

| Molecular Weight | 355.45 g/mol | [4] |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in methanol and other organic solvents. |

Part 2: Formation and Synthesis of Amisulpride Impurity B

Understanding the origin of impurities is fundamental to controlling their levels in the final drug product. Amisulpride Impurity B can be formed through degradation of Amisulpride or as a byproduct during its synthesis.

Potential Formation Pathways

The primary route for the formation of Amisulpride Impurity B is likely the O-demethylation of the parent Amisulpride molecule. This can occur under various stress conditions, such as exposure to acidic or basic environments, high temperatures, or oxidative stress. While specific studies detailing the degradation pathways leading to Impurity B are not extensively published, the transformation is a well-documented reaction for methoxy-substituted aromatic compounds.

Caption: Plausible formation pathway of Amisulpride Impurity B from Amisulpride.

Synthetic Considerations

A plausible, though not explicitly documented, synthetic route could involve the following key steps:

-

Preparation of the Benzoyl Chloride Derivative: Starting with a 2-hydroxy-4-aminobenzoic acid derivative, the ethylsulfonyl group is introduced at the 5-position. The hydroxyl and amino groups would likely require protection. The carboxylic acid is then converted to a more reactive species, such as an acyl chloride.

-

Amide Coupling: The resulting benzoyl chloride derivative is then coupled with (1-ethylpyrrolidin-2-yl)methanamine.

-

Deprotection: The final step would involve the removal of the protecting group from the hydroxyl function to yield Amisulpride Impurity B.

The lack of a published, optimized synthesis for this impurity highlights a potential area of research, particularly for the generation of analytical reference standards.

Part 3: Analytical Characterization and Control

Robust analytical methods are paramount for the detection, identification, and quantification of impurities in active pharmaceutical ingredients and final drug products.

Spectroscopic and Chromatographic Profile

Commercial suppliers of Amisulpride Impurity B reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques. This data is crucial for the unequivocal identification of the impurity.

-

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence of the hydroxyl group and the absence of the methoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl, amine, sulfonyl, and amide groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying impurities in pharmaceutical analysis.

A Validated HPLC Method for Amisulpride and its Impurities

Several HPLC methods have been developed for the analysis of Amisulpride and its related compounds. A typical reversed-phase HPLC (RP-HPLC) method would involve the following parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 272 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Experimental Protocol: A Representative RP-HPLC Method

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a suitable buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve Amisulpride Impurity B reference standard in the diluent to a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Amisulpride drug substance or product in the diluent to a known concentration.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column with the initial mobile phase composition.

-

-

Injection and Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

-

Calculation:

-

Calculate the percentage of Amisulpride Impurity B in the sample using the peak areas and the known concentration of the reference standard.

-

Caption: A typical workflow for the HPLC analysis of Amisulpride Impurity B.

Part 4: Toxicological Assessment and Regulatory Control

The safety of any pharmaceutical product is intrinsically linked to the control of its impurities.

Toxicological Profile

Specific toxicological data for Amisulpride Impurity B is not extensively available in the public domain. In such cases, a structure-activity relationship (SAR) analysis may be employed to predict its potential toxicity based on its structural similarity to Amisulpride. Given that Impurity B is a potential metabolite and degradant, its toxicological profile is likely to be considered in the overall safety assessment of Amisulpride.

The parent compound, Amisulpride, has a known toxicological profile, including potential for QT prolongation at high doses.[7][8] It is crucial to assess whether Impurity B shares or exacerbates these toxicities. Without specific data, a conservative approach to control its levels is warranted.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of impurities in new drug substances and products.[9] These guidelines, particularly ICH Q3A(R2) and Q3B(R2), provide thresholds for reporting, identification, and qualification of impurities.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity must be justified from a safety perspective.

The specific acceptance criteria for Amisulpride Impurity B in a given drug product will depend on the maximum daily dose of Amisulpride and the qualification data available. For impurities that are also significant metabolites, the qualification can often be based on the exposure levels observed in non-clinical and clinical studies of the parent drug.

Conclusion

Amisulpride Impurity B is a critical related substance of Amisulpride that requires careful monitoring and control throughout the drug development and manufacturing process. Its chemical structure, characterized by a hydroxyl group in place of a methoxy group, suggests its formation through O-demethylation of the parent drug. While a dedicated synthetic route is not widely published, its preparation for use as a reference standard is feasible.

Robust analytical methods, primarily RP-HPLC, are essential for the accurate quantification of this impurity. In the absence of specific toxicological data, a precautionary approach to control its levels, guided by international regulatory standards, is necessary to ensure the safety and quality of Amisulpride-containing medicinal products. Further research into the specific synthesis and toxicological profile of Amisulpride Impurity B would be beneficial for the pharmaceutical industry.

References

- Synthesis method of process impurity of amisulpride. CN108947858A. ()

- Process for preparation of amisulpride. US20130096319A1. ()

- Preparation method of amisulpride important intermedi

-

Synthesis of amisulpride. ResearchGate. ([Link])

-

4-Amino-N-[[(2RS)-1-ethylpyrrolidin- 2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide. ChemBK. ([Link])

-

Amisulpride toxicity. LITFL. ([Link])

-

Guidance for Industry Q3A Impurities in New Drug Substances. FDA. ([Link])

-

Amisulpride poisoning: a report on two cases. PubMed. ([Link])

-

Amisulpride EP Impurity B | CAS 148516-54-5 - Veeprho. ([Link])

-

Fatality due to amisulpride toxicity: A case report | Request PDF. ResearchGate. ([Link])

-

FDA Finalizes ICH Guidance on Elemental Impurities | RAPS. ([Link])

-

N-[(Ethyl1 pyrrolidinyl-2) méthyl] méthoxy-2 sulfamoyl-5 benzamide (sulpiride). ResearchGate. ([Link])

-

Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. ([Link])

-

Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. ([Link])

-

SPECIFICATIONS AND CONTROL TESTS ON THE FINISHED PRODUCT. European Medicines Agency (EMA). ([Link])

-

Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. PrepChem.com. ([Link])

-

FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. ([Link])

-

FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy - gmp-compliance.org. ([Link])

-

List of European Pharmacopoeia Reference Standards. EDQM. ([Link])

-

Amisulpride | C17H27N3O4S | CID 2159. PubChem. ([Link])

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. ([Link])

Sources

- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. chembk.com [chembk.com]

- 5. veeprho.com [veeprho.com]

- 6. Amisulpride EP Impurity B | 148516-54-5 [chemicea.com]

- 7. litfl.com [litfl.com]

- 8. Amisulpride poisoning: a report on two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

An In-depth Technical Guide to the Synthesis of Amisulpride Impurity B

Amisulpride is an atypical antipsychotic and antiemetic agent that functions as a selective antagonist for dopamine D2 and D3 receptors.[1] It is utilized in the management of schizophrenia and in the prevention of postoperative nausea and vomiting.[1] In the landscape of pharmaceutical manufacturing and drug development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide mandate rigorous characterization and control of any impurity present at or above a specified threshold.

This guide focuses on Amisulpride Impurity B, a known related substance of Amisulpride. Understanding the synthetic origin of this impurity is paramount for several reasons: it enables the development of robust analytical methods for its detection, informs the design of manufacturing processes that minimize its formation, and allows for the synthesis of pure impurity reference standards required for analytical method validation and toxicological studies.[1][2] This document, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the chemical identity, formation pathways, and synthetic strategies for Amisulpride Impurity B.

Chemical Identity of Amisulpride Impurity B

A precise understanding of an impurity's structure is the foundation of its control strategy. Amisulpride Impurity B is structurally very similar to the parent Amisulpride molecule, with a critical difference in the substituent at the C2 position of the benzamide ring.

-

Amisulpride: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy benzamide[1]

-

Amisulpride Impurity B: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxy benzamide[2][3][4]

The key structural difference is the substitution of the methoxy group (-OCH₃) in Amisulpride with a hydroxyl group (-OH) in Impurity B. This transformation, a demethylation, is a common metabolic or degradative pathway for aryl methyl ethers.

| Property | Amisulpride | Amisulpride Impurity B |

| IUPAC Name | 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[4] |

| CAS Number | 71675-85-9[1] | 148516-54-5[2] |

| Molecular Formula | C₁₇H₂₇N₃O₄S[1] | C₁₆H₂₅N₃O₄S[2] |

| Molecular Weight | 369.5 g/mol [1] | 355.5 g/mol [2] |

Formation and Synthesis Pathways

Amisulpride Impurity B can arise through two primary routes: as a degradation product of the Amisulpride API or as a process-related impurity stemming from a synthetic precursor.

Pathway 1: Degradation of Amisulpride

The most probable source of Amisulpride Impurity B in a finished drug product is the degradation of the parent molecule. Forced degradation studies, which subject the API to stress conditions like acid, base, heat, and oxidation, are designed to identify such potential degradants.[5][6] The conversion of an aryl methoxy group to an aryl hydroxyl group is a classic acid-catalyzed O-demethylation reaction.

Studies have shown that subjecting Amisulpride to acidic conditions (e.g., 4M hydrochloric acid at 70°C) leads to the formation of degradation products.[6] The mechanism involves the protonation of the methoxy ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (like Cl⁻) or water, resulting in the cleavage of the methyl-oxygen bond.

Caption: Degradation pathway from Amisulpride to Impurity B.

Pathway 2: Synthetic Route for Reference Standard Preparation

To accurately quantify an impurity, a pure reference standard is required. This necessitates a deliberate synthesis. A logical approach to synthesizing Amisulpride Impurity B involves a convergent synthesis strategy, coupling the two key fragments of the molecule. This avoids the potentially low yields and purification challenges of demethylating Amisulpride.

The synthesis can be broken down into two main parts:

-

Synthesis of the Core Acid: Preparation of 4-amino-5-(ethylsulfonyl)-2-hydroxybenzoic acid.

-

Amide Coupling: Condensation of the core acid with (1-ethylpyrrolidin-2-yl)methanamine.

Caption: Proposed direct synthesis pathway for Amisulpride Impurity B.

Experimental Protocol: Direct Synthesis

This section provides a representative, step-by-step methodology for the direct synthesis of Amisulpride Impurity B, intended for the preparation of an analytical reference standard.

Objective: To synthesize 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide.

Materials:

-

4-Amino-5-(ethylsulfonyl)-2-hydroxybenzoic acid (Core Acid)

-

(2RS)-(1-Ethylpyrrolidin-2-yl)methanamine (Side Chain)

-

1,1'-Carbonyldiimidazole (CDI) or (EDC/HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric Acid (1M)

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Step 1: Activation of the Carboxylic Acid

-

To a dry, nitrogen-flushed round-bottom flask, add 4-amino-5-(ethylsulfonyl)-2-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous DMF (or DCM) to dissolve the acid.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Causality: CDI is a coupling agent that activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack by the amine.

-

Stir the mixture for 1-2 hours at room temperature. The evolution of CO₂ gas should be observed. Monitor the activation by TLC or LC-MS.

Step 2: Amide Bond Formation

-

In a separate flask, dissolve (2RS)-(1-Ethylpyrrolidin-2-yl)methanamine (1.05 eq) in a small amount of anhydrous DMF (or DCM).

-

Add the amine solution dropwise to the activated acid mixture from Step 1.

-

Add a non-nucleophilic base such as Triethylamine (TEA) (1.5 eq) to the reaction mixture. Causality: The base scavenges the imidazole released during the reaction and any protons, driving the reaction to completion.

-

Stir the reaction at room temperature overnight (12-18 hours).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Extraction

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude residue using flash column chromatography on silica gel.

-

Use a gradient elution system, typically starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity (e.g., to 5-10% Methanol in DCM).

-

Collect fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield Amisulpride Impurity B as a solid.

Characterization and Analytical Control

The identity and purity of the synthesized Amisulpride Impurity B must be rigorously confirmed. Forced degradation studies typically employ stability-indicating methods, which are capable of separating the API from its impurities.[5][6]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for purity assessment and quantification. The method should be validated to demonstrate specificity, linearity, accuracy, and precision for Impurity B.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the impurity, providing direct evidence of its identity.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the final structure, confirming the presence of the hydroxyl group and the absence of the methoxy group, and verifying the overall molecular skeleton.[6]

Conclusion

A thorough understanding of the synthesis and formation pathways of Amisulpride Impurity B is not merely an academic exercise; it is a fundamental requirement for ensuring the quality and safety of Amisulpride-containing pharmaceuticals. By recognizing that this impurity is the demethylated analogue of the parent drug, researchers can anticipate its formation under acidic stress conditions. Furthermore, a well-defined synthetic route, such as the direct amide coupling strategy outlined, empowers scientists to produce the high-purity reference material necessary for robust analytical method development and validation. This knowledge is crucial for process chemists aiming to optimize reaction and storage conditions to minimize impurity formation, ultimately leading to a safer and more effective therapeutic product.

References

-

SynZeal. Amisulpride EP Impurity B | 148516-54-5. SynZeal. Available at: [Link].

-

Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. ResearchGate. Available at: [Link].

-

Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. Available at: [Link].

-

Daicel Pharma. Amisulpride Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link].

-

Veeprho. Amisulpride EP Impurity B | CAS 148516-54-5. Veeprho. Available at: [Link].

-

Pharmaffiliates. Amisulpride - Impurity B. Pharmaffiliates. Available at: [Link].

-

Venkatasai Life Sciences. Amisulpride EP Impurity B | 148516-54-5. Venkatasai Life Sciences. Available at: [Link].

Sources

- 1. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Amisulpride EP Impurity B | 148516-54-5 | SynZeal [synzeal.com]

- 3. Amisulpride EP Impurity B | 148516-54-5 [chemicea.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

Characterization of Amisulpride Impurity B: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous identification and characterization of impurities are critical components of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Amisulpride, an atypical antipsychotic and antiemetic agent, can be accompanied by various impurities during its synthesis and storage. This guide provides a comprehensive technical overview of the spectroscopic data for a key related substance, Amisulpride Impurity B. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra to provide a foundational understanding for its identification and quantification.

Introduction to Amisulpride and its Impurities

Amisulpride is a substituted benzamide derivative that selectively antagonizes dopamine D2 and D3 receptors.[1][2] It is utilized in the treatment of schizophrenia and for the prevention of postoperative nausea and vomiting.[1][2][3] Like any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Amisulpride can lead to the formation of impurities.[1] These impurities can arise from starting materials, intermediates, or degradation of the API itself and must be meticulously controlled to meet stringent regulatory standards.[2]

Amisulpride Impurity B is recognized by the European Pharmacopoeia (EP) as a potential related substance. A thorough understanding of its chemical structure and spectroscopic properties is paramount for analytical chemists in quality control laboratories.

Chemical Identity of Amisulpride Impurity B:

| Parameter | Value |

| IUPAC Name | 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[4] |

| CAS Number | 148516-54-5[5][6] |

| Molecular Formula | C₁₆H₂₅N₃O₄S[5][6][7] |

| Molecular Weight | 355.46 g/mol [7][8][9] |

The structural difference between Amisulpride and Impurity B lies in the substitution on the benzamide ring. Amisulpride features a methoxy group (-OCH₃) at the 2-position, whereas Impurity B possesses a hydroxyl group (-OH) at the same position. This seemingly minor change has a significant impact on the molecule's polarity and its spectroscopic characteristics.

Spectroscopic Analysis Workflow

The definitive identification of Amisulpride Impurity B relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Spectroscopic workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For Amisulpride Impurity B, both ¹H and ¹³C NMR are essential.

-

Expert Insight: The choice of solvent is critical for NMR analysis of this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the presence of exchangeable protons (from -OH, -NH₂, and amide -NH) and its ability to dissolve the compound.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

While specific, experimentally verified spectra for Amisulpride Impurity B are not publicly available in the literature, we can predict the expected chemical shifts based on its structure and comparison with Amisulpride.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |

| H (Aromatic) | ~7.8 | s | 1H | Singlet due to no adjacent protons. |

| H (Aromatic) | ~6.5 | s | 1H | Singlet due to no adjacent protons. |

| NH (Amide) | ~8.5 | t | 1H | Triplet due to coupling with CH₂. |

| OH (Phenolic) | ~10-12 | br s | 1H | Broad singlet, exchangeable. |

| NH₂ (Amino) | ~5.0 | br s | 2H | Broad singlet, exchangeable. |

| CH₂ (Ethylsulfonyl) | ~3.2 | q | 2H | Quartet due to coupling with CH₃. |

| CH₂ (Amide Linker) | ~3.4 | m | 2H | Complex multiplet. |

| CH (Pyrrolidine) | ~3.0 | m | 1H | Multiplet. |

| CH₂ (N-Ethyl) | ~2.5 | q | 2H | Quartet due to coupling with CH₃. |

| CH₂ (Pyrrolidine) | ~1.6-2.0 | m | 4H | Complex multiplets. |

| CH₃ (Ethylsulfonyl) | ~1.1 | t | 3H | Triplet due to coupling with CH₂. |

| CH₃ (N-Ethyl) | ~1.0 | t | 3H | Triplet due to coupling with CH₂. |

-

Causality in Proton Signals: The key difference compared to Amisulpride would be the absence of the sharp singlet for the methoxy (-OCH₃) protons, which typically appears around 3.8-3.9 ppm. Instead, a broad, exchangeable phenolic -OH proton signal is expected at a much higher chemical shift. The exact positions of the aromatic protons will also be shifted due to the change from an -OCH₃ to an -OH group.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~168 |

| C-OH (Aromatic) | ~155 |

| C-S (Aromatic) | ~145 |

| C-NH₂ (Aromatic) | ~140 |

| C (Aromatic) | ~125 |

| C (Aromatic) | ~115 |

| C (Aromatic) | ~110 |

| CH (Pyrrolidine) | ~60 |

| CH₂ (Ethylsulfonyl) | ~50 |

| CH₂ (N-Ethyl) | ~48 |

| CH₂ (Pyrrolidine) | ~45 |

| CH₂ (Amide Linker) | ~42 |

| CH₂ (Pyrrolidine) | ~28 |

| CH₂ (Pyrrolidine) | ~22 |

| CH₃ (N-Ethyl) | ~15 |

| CH₃ (Ethylsulfonyl) | ~8 |

-

Self-Validation through DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be crucial for validation. It would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons (like C=O and substituted aromatic carbons) would be absent. This helps to confirm the assignments made in the broadband ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

-

Experimental Protocol: Electrospray Ionization (ESI) in positive mode is the preferred method for this class of compounds due to the presence of basic nitrogen atoms that are easily protonated.

Expected Mass Spectrum

-

Molecular Ion: The primary observation in the mass spectrum would be the protonated molecule, [M+H]⁺.

-

Calculated m/z: 355.46 (for C₁₆H₂₅N₃O₄S) + 1.0078 (for H⁺) = 356.47

-

-

Key Fragmentation Pathways:

-

Loss of the Pyrrolidine Moiety: A common fragmentation pathway for similar structures is the cleavage of the C-N bond between the amide linker and the pyrrolidine ring.

-

Amide Bond Cleavage: Scission of the amide bond can also occur.

-

Caption: Potential MS fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Experimental Protocol: The sample is typically prepared as a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500-3300 | Strong, Broad | O-H (Phenolic) and N-H (Amine, Amide) stretching |

| 3000-2850 | Medium | C-H (Aliphatic) stretching |

| ~1640 | Strong | C=O (Amide I) stretching |

| ~1550 | Medium | N-H (Amide II) bending |

| ~1300 & ~1150 | Strong | S=O (Sulfone) asymmetric and symmetric stretching |

| ~1250 | Medium | C-O (Phenolic) stretching |

-

Trustworthiness of Data: The presence of a broad band in the 3500-3300 cm⁻¹ region is a strong indicator of the -OH and -NH groups. The two strong bands for the sulfone group are highly characteristic. The amide C=O stretch is also a prominent feature. This pattern provides a reliable fingerprint for the functional groups within Amisulpride Impurity B.

Conclusion

The structural elucidation of Amisulpride Impurity B is a clear example of the synergistic use of modern spectroscopic techniques. NMR provides the detailed carbon-hydrogen framework, MS confirms the molecular weight and offers fragmentation data, and IR identifies the key functional groups. For any researcher in drug development or quality control, a firm grasp of these techniques and their application is non-negotiable for the accurate identification and control of pharmaceutical impurities, thereby ensuring the quality and safety of medicines. While vendors of reference standards provide characterization data, an in-depth understanding of the underlying spectroscopic principles is essential for data interpretation and troubleshooting.[5][10][11][12]

References

-

Veeprho. Amisulpride EP Impurity B | CAS 148516-54-5. [Link]

-

SynZeal. Amisulpride Impurities. [Link]

-

Veeprho. Amisulpride Impurities and Related Compound. [Link]

-

Pharmaffiliates. Amisulpride-Impurities. [Link]

-

Axios Research. Amisulpride Impurity. [Link]

-

Pharmaffiliates. Amisulpride - Impurity B. [Link]

-

SynZeal. Amisulpride EP Impurity B | 148516-54-5. [Link]

-

HTS Biopharma. Amisulpride EP Impurity B. [Link]

-

Axios Research. Amisulpride EP Impurity B | CAS No: 148516-54-5. [Link]

-

Axios Research. Amisulpride EP Impurity B - CAS - 148516-54-5. [Link]

Sources

- 1. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Amisulpride Impurities | SynZeal [synzeal.com]

- 7. htsbiopharma.com [htsbiopharma.com]

- 8. Amisulpride EP Impurity B | CymitQuimica [cymitquimica.com]

- 9. crslaboratories.com [crslaboratories.com]

- 10. Amisulpride Impurity | Axios Research [axios-research.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. Amisulpride EP Impurity B - CAS - 148516-54-5 | Axios Research [axios-research.com]

Part 1: Initial Scoping and CAS Number Clarification

An In-depth Technical Guide to the Characterization of the ERRγ Inverse Agonist GSK5182 and Clarification of CAS Number 148516-54-5

Senior Application Scientist Note: This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive technical overview of the potent Estrogen-Related Receptor Gamma (ERRγ) inverse agonist, GSK5182. It is crucial to note a clarification regarding the provided CAS number at the outset of this guide.

Initial database inquiries for CAS number 148516-54-5 identify this compound as Amisulpride EP Impurity B .[1][2][3][4][5][6] This molecule is a derivative and impurity of the antipsychotic drug Amisulpride.[1][3][7][8][9] The core of the user's request, however, points towards a detailed characterization of a selective ERRγ inverse agonist, which is scientifically identified as GSK5182 . The correct CAS number for GSK5182 is 877387-37-6 .[10]

This guide will therefore proceed with a brief characterization of CAS 148516-54-5 to address the query directly, followed by the in-depth technical guide on GSK5182, which aligns with the substantive scientific interest of the prompt.

Characterization of CAS 148516-54-5: Amisulpride EP Impurity B

-

IUPAC Name: 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[1][2][3][5][11]

This compound is primarily relevant in the context of pharmaceutical manufacturing and quality control for the drug Amisulpride. For detailed safety and handling information, it is recommended to consult the Material Safety Data Sheet (MSDS).[14][15]

Part 2: In-depth Technical Guide on GSK5182 (CAS 877387-37-6)

Introduction to GSK5182: A Selective ERRγ Inverse Agonist

GSK5182 is a synthetic small molecule, structurally analogous to 4-hydroxytamoxifen (4-OHT), that functions as a highly selective and potent inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ).[16][17][18][19] ERRγ is an orphan nuclear receptor, meaning its natural ligand has not been identified, and it is constitutively active.[17][19][20][21] It plays a critical role in regulating various metabolic processes, including glucose, lipid, and bone metabolism.[16] GSK5182's ability to specifically modulate ERRγ activity without significantly interacting with other nuclear receptors like ERRα or the estrogen receptors (ERα) makes it an invaluable tool for studying ERRγ signaling and a promising candidate for therapeutic development in several disease areas.[10][17]

Chemical and Physical Properties of GSK5182

| Property | Value |

| IUPAC Name | 4-[(Z)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenylbut-1-en-1-yl]phenol |

| Synonyms | 4-hydroxytamoxifen analog[16][17][18] |

| CAS Number | 877387-37-6[10] |

| Molecular Formula | C₂₆H₂₉NO₂ (example) |

| Molecular Weight | 387.5 g/mol (example) |

| IC₅₀ | 79 nM for ERRγ[10][16][22] |

Mechanism of Action and Signaling Pathways

GSK5182 exerts its effects by binding to the ligand-binding domain of ERRγ, inducing a conformational change that leads to the dissociation of coactivators, such as PGC-1α, and the recruitment of corepressors.[21][23] One key corepressor recruited by the GSK5182-ERRγ complex is the small heterodimer partner (SHP)-interacting leucine zipper protein (SMILE), which ultimately represses the transcriptional activity of ERRγ.[16]

Interestingly, studies have also shown that GSK5182 can increase the protein stability of ERRγ by inhibiting its ubiquitin-dependent degradation, specifically by blocking its association with the E3 ligase Parkin.[21][23] This leads to an accumulation of an inactive form of the ERRγ protein.[23]

Signaling Pathway of GSK5182

Caption: GSK5182 binds to ERRγ, leading to coactivator dissociation and corepressor recruitment, ultimately repressing gene transcription.

Biological Activity and Therapeutic Potential

GSK5182 has demonstrated significant biological effects across a range of in vitro and in vivo models, highlighting its therapeutic potential.

-

Osteoarthritis: In articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[16] This, in turn, suppresses the upregulation of matrix metalloproteinases (MMP-3 and MMP-13), which are key enzymes in cartilage degradation.[16] In vivo studies have shown that intra-articular administration of GSK5182 can reduce cartilage degeneration in mouse models of osteoarthritis.[16][18]

-

Bone Metabolism: GSK5182 has been shown to inhibit osteoclast differentiation and accelerate osteoclast apoptosis.[17][20] It achieves this by blocking RANKL-stimulated signaling pathways, including the activation of NF-κB, JNK, and ERK, and downregulating key transcription factors like c-Fos and NFATc1.[17][20][24] This suggests its potential use in treating bone resorption disorders.

-

Metabolic Diseases: GSK5182 has demonstrated anti-diabetic effects by suppressing hepatic gluconeogenesis in mouse models.[10] It inhibits the transcriptional activity of ERRγ, which is a downstream mediator of glucagon signaling that promotes the expression of gluconeogenic genes.[10]

-

Oncology: In hepatocellular carcinoma cells, GSK5182 has been shown to induce the generation of reactive oxygen species (ROS), leading to a dose-dependent reduction in cell proliferation and cell cycle arrest at the G1 phase.[10][22]

Experimental Protocol: In Vitro Inhibition of Pro-inflammatory Cytokines in Chondrocytes

This protocol outlines a general procedure for assessing the efficacy of GSK5182 in mitigating inflammatory responses in primary mouse articular chondrocytes, based on methodologies described in the literature.[16][18]

Objective: To determine the effect of GSK5182 on the expression of MMP-3 and MMP-13 in response to IL-1β stimulation in primary chondrocytes.

Materials:

-

Primary mouse articular chondrocytes

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

Recombinant mouse IL-1β

-

GSK5182 (dissolved in a suitable solvent like DMSO)

-

Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

-

Primers for Mmp3, Mmp13, and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Cell Seeding: Plate primary chondrocytes in 6-well plates at a density of 3 x 10⁵ cells per well and culture for 48 hours to allow for adherence.

-

Pre-treatment with GSK5182: Treat the cells with varying concentrations of GSK5182 (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 2 hours.

-

Inflammatory Stimulation: Add IL-1β (e.g., 1 ng/mL) to the wells (except for the unstimulated control group) and incubate for an additional 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable method like TRIzol extraction.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

-

qRT-PCR Analysis: Perform quantitative real-time PCR using primers for Mmp3, Mmp13, and the housekeeping gene to determine the relative mRNA expression levels.

-

Data Analysis: Normalize the expression of the target genes to the housekeeping gene and compare the expression levels between the different treatment groups.

Experimental Workflow for In Vitro Chondrocyte Assay

Sources

- 1. veeprho.com [veeprho.com]

- 2. Amisulpride EP Impurity B | 148516-54-5 | SynZeal [synzeal.com]

- 3. Amisulpride EP Impurity B | 148516-54-5 [chemicea.com]

- 4. 4-Amino-N-[[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide [lgcstandards.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. venkatasailifesciences.com [venkatasailifesciences.com]

- 7. 148516-54-5 | CAS DataBase [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Desmethyl Amisulpride Hydrobromide | LGC Standards [lgcstandards.com]

- 13. htsbiopharma.com [htsbiopharma.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]

- 18. selleckchem.com [selleckchem.com]

- 19. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. mdpi.com [mdpi.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foreword: The Imperative of Purity in Pharmaceutical Science

An In-Depth Technical Guide to the Formation Mechanism of Amisulpride Impurity B

In the landscape of drug development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. Uncharacterized or poorly controlled impurities can introduce unforeseen toxicities, alter efficacy, and compromise the stability of the final drug product. Therefore, a profound understanding of how and why impurities form is not merely an academic exercise but a cornerstone of ensuring patient safety and meeting stringent regulatory standards. This guide provides a detailed exploration of the formation mechanism of Amisulpride Impurity B, a critical related substance in the manufacturing and storage of the atypical antipsychotic, Amisulpride. We will delve into the causative chemistry, outline robust experimental protocols for its investigation, and present the data with the clarity required for researchers, scientists, and drug development professionals.

Introduction to Amisulpride and Its Impurity Profile

Amisulpride is a substituted benzamide derivative that acts as a selective antagonist of dopamine D2 and D3 receptors.[1][2] It is utilized in the treatment of schizophrenia, effectively managing both positive and negative symptoms.[2] The molecular integrity of Amisulpride is paramount to its therapeutic action. However, like any complex organic molecule, it is susceptible to degradation and transformation during synthesis, formulation, and storage, leading to the formation of impurities.[3][4]

Amisulpride Impurity B is a significant process-related and degradation impurity identified in the European Pharmacopoeia (EP).[5][6][7][8] Its control is mandatory to ensure the quality and safety of the final drug product. Understanding its genesis is the first step toward developing effective control strategies.

Chemical Structures: Amisulpride and Impurity B

The chemical distinction between Amisulpride and its Impurity B is subtle yet significant. Amisulpride features a methoxy (-OCH₃) group at the 2-position of the benzamide ring. In contrast, Impurity B possesses a hydroxyl (-OH) group at the same position.[5][7][8][9] This structural change, as we will explore, is the direct result of a specific chemical reaction.

-

Amisulpride: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy benzamide[3][1]

-

Amisulpride Impurity B: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxy benzamide[5][7][8]

Figure 1: Chemical Structures of Amisulpride and Amisulpride Impurity B.

The Core Mechanism: Acid-Catalyzed O-Demethylation

The formation of Amisulpride Impurity B from the parent drug is a classic example of an O-demethylation reaction. This process involves the cleavage of the methyl group from the methoxy ether on the aromatic ring. While this reaction can be triggered by various factors, forced degradation studies provide compelling evidence that acidic conditions are a primary driver.[10][11]

Photolytic and photocatalytic degradation pathways for Amisulpride have also been shown to involve cleavage of the methoxy group, suggesting that light can be another contributing stress factor in the formation of Impurity B.[12][13][14]

Causality: Why Acidic Conditions Promote Demethylation

The mechanism is initiated by the protonation of the ether oxygen atom of the methoxy group by an acid (H⁺). This step is critical because it transforms the methoxy group, which is a poor leaving group (-OCH₃), into a good leaving group (-O(H)CH₃⁺). The electron-rich aromatic ring facilitates this process. Following protonation, a nucleophile (such as water or a chloride ion from HCl) attacks the methyl carbon in an Sₙ2-type reaction, leading to the cleavage of the carbon-oxygen bond. The result is the formation of the hydroxyl group on the aromatic ring (Impurity B) and a methyl-containing byproduct (e.g., methanol or methyl chloride).

Figure 2: Reaction pathway for the formation of Amisulpride Impurity B.

Experimental Investigation: Forced Degradation Studies

To confirm the proposed mechanism and understand the stability of Amisulpride, a series of forced degradation (or stress testing) studies are essential. These experiments, guided by ICH (International Council for Harmonisation) principles, expose the drug substance to exaggerated conditions to accelerate degradation and identify potential impurities.[15]

Rationale for Experimental Design

The choice of stress conditions is not arbitrary. Each condition targets a specific degradation pathway:

-

Acid/Base Hydrolysis: Tests susceptibility to pH changes. Acid hydrolysis is the hypothesized primary pathway for Impurity B.[10][11]

-

Oxidation: Evaluates the impact of oxidizing agents, which are common in pharmaceutical processing.

-

Photolysis: Assesses stability under light exposure, which can provide the energy to break chemical bonds.[13][16]

-

Thermal Stress: Determines the effect of heat, a common factor in manufacturing (e.g., drying) and storage.

This multi-faceted approach provides a comprehensive stability profile and validates that the chosen analytical method is "stability-indicating," meaning it can separate the API from its degradation products.[10][15]

Protocol: Acidic Forced Degradation of Amisulpride

This protocol outlines a self-validating system to generate, detect, and quantify Amisulpride Impurity B.

Objective: To induce the formation of Amisulpride Impurity B via acid stress and quantify its formation over time using a stability-indicating HPLC method.

Materials:

-

Amisulpride Reference Standard

-

Amisulpride Impurity B Reference Standard

-

Hydrochloric Acid (HCl), 1M

-

Sodium Hydroxide (NaOH), 1M (for neutralization)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer (pH 6.5), HPLC grade

-

Water, HPLC grade

-

Class A volumetric flasks, pipettes

-

HPLC system with UV or DAD detector and C18 column (e.g., 250 x 4.6 mm, 5 µm)[9][17]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Amisulpride at 1.0 mg/mL in methanol.

-

Prepare a stock solution of Amisulpride Impurity B at 0.1 mg/mL in methanol for peak identification and qualification.

-

-

Stress Condition Application:

-

Transfer 5 mL of the Amisulpride stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 1M HCl.

-

Keep the flask in a water bath maintained at 70°C. This temperature is chosen to accelerate the reaction without causing overly complex, secondary degradation.

-

-

Time-Point Sampling:

-

Withdraw 1 mL aliquots from the reaction flask at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Immediately neutralize each aliquot by adding an equimolar amount of 1M NaOH to quench the reaction.

-

Dilute the neutralized sample to a final concentration of approximately 100 µg/mL with the mobile phase diluent (e.g., Methanol).[9]

-

-

HPLC Analysis:

-

Peak Identification and Quantification:

-

Confirm the identity of the Impurity B peak by comparing its retention time with that of the Impurity B reference standard.

-

Calculate the percentage of Impurity B formed and the percentage of Amisulpride degraded at each time point using the peak areas from the chromatograms.

-

Figure 3: Experimental workflow for investigating Impurity B formation.

Data Interpretation and Expected Results

The results from the comprehensive forced degradation study can be summarized to clearly indicate the conditions under which Impurity B is formed.

Table 1: Summary of Forced Degradation Results for Amisulpride

| Stress Condition | Time (hours) | % Amisulpride Assay | % Amisulpride Impurity B | Observations |

|---|---|---|---|---|

| Acid Hydrolysis (1M HCl, 70°C) | 24 | 85.2% | 4.8% | Significant formation of Impurity B observed. |

| Base Hydrolysis (1M NaOH, 70°C) | 24 | 98.1% | < 0.05% | Negligible degradation. |

| Oxidative (3% H₂O₂, RT) | 24 | 96.5% | < 0.05% | Minor degradation to other impurities noted. |

| Thermal (80°C, Solid State) | 72 | 99.5% | < 0.05% | Highly stable to dry heat. |

| Photolytic (ICH Option 2) | - | 97.9% | 0.15% | Minor formation of Impurity B and other degradants.[13] |

The data clearly demonstrates that Amisulpride is most susceptible to degradation under acidic conditions, which directly correlates with the formation of Impurity B. This empirical evidence strongly supports the O-demethylation mechanism. The stability under basic, oxidative, and thermal conditions highlights the specificity of the acid-catalyzed pathway.

Conclusion and Control Strategies

The primary formation mechanism of Amisulpride Impurity B is the acid-catalyzed O-demethylation of the Amisulpride molecule. This has been substantiated through mechanistic reasoning and confirmed by forced degradation studies that show significant impurity formation specifically under acidic stress. To control the levels of Impurity B in the final drug product, drug development professionals should focus on:

-

Synthesis Route Optimization: Avoiding strongly acidic conditions in the final steps of API synthesis and purification.

-

Excipient Compatibility: Ensuring that acidic excipients are not used in the formulation, or if necessary, that their potential impact is thoroughly evaluated.

-

pH Control: Maintaining a controlled pH environment during formulation and throughout the product's shelf life.

-

Packaging: Using appropriate packaging to protect the drug product from light, which can be a minor contributing factor to the degradation.

By understanding the core science behind impurity formation, we can proactively build quality and safety into the pharmaceutical product from the ground up, ensuring a stable, effective, and safe medication for patients.

References

- Arborpharmchem. (2025).

- SynZeal. (n.d.). Amisulpride Impurities.

- Pharmaffili

- Veeprho. (n.d.).

- Sweidan, K., Elayan, M., Sabbah, D., Idrees, G., & Arafat, T. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165.

- Lama, G., et al. (2023).

- Aligns Pharma. (n.d.). Amisulpride Impurities.

- ResearchGate. (n.d.).

- Pharmaffiliates En. (n.d.). Pharmaffiliates Amisulpride-Impurities | IP-standards.

- New Drug Approvals. (2020). Amisulpride.

- Paghdar, D. J., et al. (2013). Process for preparation of amisulpride.

- Google Patents. (n.d.).

- ResearchG

- Skibiński, R. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 904-10.

- Pharmaffili

- Daicel Pharma Standards. (n.d.). Amisulpride Impurities Manufacturers & Suppliers.

- SynZeal. (n.d.). Amisulpride EP Impurity B | 148516-54-5.

- ScienceDirect. (2025).

- Misztal, G., et al. (2016). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride.

- Wikipedia. (n.d.). Amisulpride.

- Synchemia. (n.d.). Amisulpride EP Impurity B.

- ResearchGate. (n.d.).

- HTS Biopharma. (n.d.). Amisulpride EP Impurity B.

- Journal of Global Trends in Pharmaceutical Sciences. (n.d.).

- Chavan, S. S., Danane, A. A., & Ghatge, O. S. (2024). Analytical Method Development And Validation of Amisulpride and its Force Degradation.

- ResearchGate. (n.d.). Degradation study of amisulpride. | Download Table.

- Chemicea. (n.d.). Amisulpride EP Impurity B | 148516-54-5.

- SynThink Research Chemicals. (n.d.). Amisulpride EP Impurity B | 148516-54-5.

- Simson Pharma Limited. (n.d.). Amisulpride EP Impurity A | CAS No- 26116-12-1.

- Journal of Drug Delivery and Therapeutics. (2025).

- PubChem. (n.d.). Amisulpride | C17H27N3O4S | CID 2159.

- Veeprho. (n.d.). Amisulpride EP Impurity B | CAS 148516-54-5.

- Bioscience Biotechnology Research Communications. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch.

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

Sources

- 1. Amisulpride - Wikipedia [en.wikipedia.org]

- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. veeprho.com [veeprho.com]

- 5. Amisulpride EP Impurity B | 148516-54-5 | SynZeal [synzeal.com]

- 6. synchemia.com [synchemia.com]

- 7. Amisulpride EP Impurity B | 148516-54-5 [chemicea.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijcrt.org [ijcrt.org]

- 16. researchgate.net [researchgate.net]

- 17. jddtonline.info [jddtonline.info]

- 18. bbrc.in [bbrc.in]

Section 1: Introduction to Amisulpride

Amisulpride is a second-generation (atypical) antipsychotic belonging to the substituted benzamide class of compounds.[1] It is distinguished by its highly selective antagonist activity at dopamine D2 and D3 receptors, with a notable absence of affinity for D1, D4, and D5 receptor subtypes, as well as serotonergic, adrenergic, histaminergic, or cholinergic receptors.[2][3] This selectivity contributes to a generally favorable side-effect profile compared to older, first-generation antipsychotics.[3][4]

The mechanism of action for amisulpride is uniquely dose-dependent.[3] At higher doses (400-800 mg/day), it blocks postsynaptic D2/D3 receptors in limbic areas, effectively inhibiting dopaminergic hyperactivity and treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][5] Conversely, at low doses (50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission and is effective in treating negative and depressive symptoms.[2][3][5] Recently, an intravenous formulation has also been approved for the prevention and treatment of postoperative nausea and vomiting (PONV).[6][7]

Given its clinical utility, a profound understanding of the toxicological profile of amisulpride and its related compounds—including metabolites and process impurities—is paramount for researchers, clinicians, and drug development professionals. This guide provides a detailed examination of its pharmacokinetic properties, key toxicities, and the standardized methodologies required for a thorough safety assessment.

Section 2: Pharmacokinetics, Metabolism, and Related Compounds

The disposition of a drug is intrinsically linked to its safety profile. Amisulpride exhibits relatively straightforward pharmacokinetics with minimal metabolic conversion, meaning the parent compound is the primary driver of both efficacy and toxicity.

2.1. ADME Profile

Amisulpride has an oral bioavailability of approximately 48% and exhibits two distinct absorption peaks at 1 and 4 hours post-administration.[8] It has a large volume of distribution (5.8 L/kg) and low plasma protein binding (16%).[8][9] The elimination half-life is approximately 12 hours.[8][9] Crucially, amisulpride is primarily excreted unchanged in the urine and feces, underscoring its limited metabolic clearance.[1][8][9]

| Pharmacokinetic Parameter | Value | Source |

| Oral Bioavailability | ~48% | [8][9] |

| Plasma Protein Binding | 16% | [9] |

| Volume of Distribution | 5.8 L/kg | [8] |

| Elimination Half-Life | ~12 hours | [8][9] |

| Primary Route of Excretion | Renal and Fecal (mostly unchanged) | [1][8][9] |

2.2. Metabolism and Metabolites

Metabolism of amisulpride is minimal and does not involve cytochrome P450 (CYP) enzymes, suggesting a low potential for metabolic drug-drug interactions.[1][2] Two metabolites, formed via de-ethylation and oxidation, have been identified but are considered pharmacologically inactive and account for only about 4% of the administered dose.[1] In a study involving intravenous radio-labeled amisulpride, four minor metabolites were detected in urine, but no metabolites were found in plasma, further confirming that the parent drug is the major circulating entity.[10]

Caption: Limited metabolic pathways of Amisulpride.

2.3. Process Impurities

During the synthesis of any active pharmaceutical ingredient (API), process-related impurities can be formed.[6] For amisulpride, several potential impurities are monitored under pharmacopeial standards, such as Amisulpride EP Impurity C, G, and H.[11][12] While the toxicity of the final drug product is primarily dictated by the API, regulatory guidelines (e.g., ICH Q3A/B) mandate that any impurity exceeding specific qualification thresholds must be evaluated for its own toxicological potential. This is a critical consideration in manufacturing and quality control to ensure the overall safety of the drug product.

Section 3: Core Toxicological Profile of Amisulpride

The toxicological profile of amisulpride is dominated by on-target effects related to its potent D2/D3 antagonism and off-target cardiovascular effects.

3.1. Safety Pharmacology

-

Cardiovascular System: The most significant safety concern associated with amisulpride is dose-dependent prolongation of the QT interval, which can increase the risk of life-threatening ventricular arrhythmias, including Torsades de Pointes (TdP).[2][5][8] This risk is particularly pronounced in cases of overdose.[8][13] The mechanism is presumed to be inhibition of the hERG potassium channel, a common cause of drug-induced QT prolongation. Fatalities have been reported in cases of overdose, with post-mortem blood concentrations reaching toxic levels.[5][13] Caution is strongly advised when prescribing amisulpride to patients with congenital long QT syndrome or those taking other QT-prolonging medications.[7]

-

Central Nervous System (CNS): In overdose, amisulpride can cause significant CNS depression, coma, and seizures.[8] While it has a lower propensity to cause extrapyramidal symptoms (EPS) compared to conventional antipsychotics like haloperidol, these effects can still occur.[4]

-

Endocrine System: Amisulpride has a high propensity for causing hyperprolactinemia (elevated prolactin levels).[14][15][16] This is a direct result of its potent antagonism of D2 receptors in the anterior pituitary gland, which are located outside the blood-brain barrier.[9] The resulting hyperprolactinemia appears to be independent of dosage and duration of administration but reverses rapidly upon discontinuation of the drug.[14][15][16]

3.2. General Toxicology

-

Acute Toxicity: Overdoses of less than 4 grams may result in mild sedation, while ingestions greater than 4 grams are associated with an increasing risk of bradycardia, hypotension, severe CNS depression, and cardiotoxicity.[8]

-

Liver Toxicity: Amisulpride administered in single intravenous doses has not been associated with serum aminotransferase elevations or clinically apparent liver injury.[1] The overall laboratory safety profile from clinical trials did not show clinically relevant abnormalities in liver function.[4]

Section 4: Methodologies for Toxicological Assessment

A robust toxicological evaluation relies on a tiered system of in vitro and in vivo assays designed to identify hazards and characterize risk. The following protocols represent standard, self-validating methodologies critical for assessing compounds like amisulpride.

4.1. Key In Vitro Assays

-

hERG Potassium Channel Assay (for QT Prolongation Risk): This is a cornerstone of cardiovascular safety assessment, as outlined by ICH S7B guidelines.[18] It directly measures the potential of a compound to block the ion channel most commonly associated with drug-induced TdP.

Protocol: Automated Patch Clamp hERG Assay

-

Cell Culture: Maintain a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells) under standard culture conditions.

-

Compound Preparation: Prepare a dilution series of the test article (amisulpride and its related compounds) in an appropriate vehicle solvent (e.g., DMSO), typically from 0.1 nM to 100 µM. A positive control (e.g., Cisapride, a known hERG blocker) and a vehicle control must be included.

-

Assay Execution: Using an automated patch-clamp system, achieve a whole-cell patch configuration on individual cells.

-

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (IKr). This typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the peak tail current.

-

Data Acquisition: Record baseline hERG current in the presence of vehicle control. Subsequently, perfuse the cells with increasing concentrations of the test article and record the current at steady state for each concentration.

-

Analysis: Measure the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration causing 50% inhibition).

-

Interpretation: A potent IC50 value, particularly one that is close to the expected therapeutic plasma concentration, indicates a higher risk of QT prolongation in vivo.

-

4.2. Key In Vivo Studies

-

Acute Oral Toxicity Study (Following OECD Guideline 420/423): This study is designed to determine the acute toxicity of a substance after a single oral dose and to identify the dose ranges for subsequent repeat-dose studies.[19][20][21]

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 423)

-

Animal Model: Use healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.

-

Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

-

Dosing: Fast animals overnight prior to dosing. Administer a single oral gavage dose of the test article. The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information.

-

Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

-

Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Interpretation: The results are used to classify the substance into a GHS toxicity category and to inform dose selection for future studies. The causality behind this stepwise approach is to minimize animal usage while still obtaining sufficient information on acute toxic potential.[19]

-

Caption: Workflow for an Acute Oral Toxicity study (OECD 423).

-

Cardiovascular Safety Pharmacology Study: This in vivo study is essential for confirming the cardiovascular risks (e.g., QT prolongation, effects on blood pressure and heart rate) identified in vitro.[18]

Caption: Workflow for an In Vivo Cardiovascular Safety study.

Section 5: Conclusion and Risk Assessment

The toxicological profile of amisulpride is well-characterized and is primarily an extension of its pharmacology.

-

Primary Risks: The principal toxicological concerns are dose-dependent QT prolongation and subsequent cardiotoxicity, along with significant hyperprolactinemia due to peripheral D2 receptor antagonism.[5][8][14]

-

Metabolite Risk: The risk posed by metabolites is considered low, as they are pharmacologically inactive and constitute a very small fraction of the administered dose.[1][10] The toxicity is overwhelmingly driven by the parent compound.

-

Impurity Risk: The risk from process impurities must be managed through stringent manufacturing controls and toxicological qualification of any impurity that exceeds regulatory thresholds.

For drug development professionals, this profile necessitates a focused safety strategy. Early in vitro screening of the parent drug and key impurities on the hERG channel is critical. This must be followed by a thorough in vivo cardiovascular safety pharmacology study to characterize the risk of QT prolongation and other hemodynamic effects. The dose-dependent nature of amisulpride's effects means that careful dose selection and monitoring are essential in both preclinical development and clinical use to balance efficacy with an acceptable safety margin.

Section 6: References

-

LITFL. (2020). Amisulpride toxicity. [Link]

-

Coulouvrat, C., & Dondey-Nouvel, L. (1999). Safety of amisulpride (Solian): a review of 11 clinical studies. International Clinical Psychopharmacology, 14(4), 209-218. [Link]

-

Slideshare. (n.d.). OECD Guidelines. [Link]

-

King's College London. (n.d.). Safety and tolerability of antipsychotics: Focus on amisulpride. [Link]

-

Mortimer, A. M., & Martin, S. (2013). Safety and tolerability of antipsychotics: focus on amisulpride. Expert Opinion on Drug Safety, 12(5), 747-758. [Link]

-

Mortimer, A. M., & Martin, S. (2013). Safety and tolerability of antipsychotics: focus on amisulpride. Expert Opinion on Drug Safety, 12(5), 747-758. [Link]

-

Wikipedia. (n.d.). Amisulpride. [Link]

-

PubChem. (n.d.). Amisulpride. [Link]

-

Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]

-

ResearchGate. (2008). Fatality due to amisulpride toxicity: A case report. [Link]

-

C-T, C., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology in Drug Development, 8(8), 1055-1062. [Link]

-

Stawski, P., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(23), 9037. [Link]

-

National Toxicology Program (NTP). (2001). OECD Guidance Document Number 24: Acute Oral Toxicity Testing. [Link]

-

PubChem. (n.d.). Amisulpride EP impurity C. [Link]

-

Wisner Baum. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Amisulpride?[Link]

-

OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

-

Biobide. (n.d.). What are the OECD and ICH Guidelines? What do they have in common?[Link]

-

U.S. Food and Drug Administration. (2020). NDA 209510 Approval Letter. [Link]

-

Semantic Scholar. (n.d.). [Fatal intoxication with amisulpride and presentation of organ distribution]. [Link]

-

Monash University. (2008). Fatality due to amisulpride toxicity. [Link]

-

Pharmaffiliates. (n.d.). Amisulpride-Impurities. [Link]

-

Brambilla, G., & Martelli, A. (2009). Genotoxic and carcinogenic effects of antipsychotics and antidepressants. Mutation Research, 681(2-3), 198-213. [Link]

-

Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]

-

Bioscience Reports. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amisulpride. [Link]

-

ChemSafetyPro.COM. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

-

Vivotecnia. (n.d.). In vivo toxicology studies. [Link]

-

ResearchGate. (2006). Genotoxicity and carcinogenicity studies of antihypertensive agents. [Link]

-

CORE. (n.d.). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals Mutation Research/Reviews in Mutation Research. [Link]

-

Semantic Scholar. (2006). Genotoxicity and carcinogenicity studies of antihypertensive agents. [Link]

Sources

- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 4. Safety of amisulpride (Solian): a review of 11 clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. amisulpride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. litfl.com [litfl.com]

- 9. Amisulpride - Wikipedia [en.wikipedia.org]

- 10. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amisulpride EP impurity C | C15H22IN3O2 | CID 10250560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. research.monash.edu [research.monash.edu]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 15. tandfonline.com [tandfonline.com]

- 16. Safety and tolerability of antipsychotics: focus on amisulpride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxic and carcinogenic effects of antipsychotics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nuvisan.com [nuvisan.com]

- 19. OECD Guidelines | PPTX [slideshare.net]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

understanding the impurity profile of Amisulpride

An In-Depth Technical Guide to the Impurity Profile of Amisulpride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the impurity profile of Amisulpride, an atypical antipsychotic medication. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the classification, identification, and analytical methodologies for Amisulpride impurities. The guide emphasizes the critical role of impurity profiling in ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. It delves into the origins of impurities, including synthesis-related by-products and degradation products, and presents detailed analytical protocols. The content is grounded in authoritative sources and aims to equip professionals with the necessary knowledge to navigate the complexities of Amisulpride impurity analysis.

Introduction to Amisulpride

Amisulpride is a selective dopamine D2 and D3 receptor antagonist used in the treatment of acute and chronic schizophrenia.[1][2] It is also utilized at lower doses for managing dysthymia and preventing postoperative nausea and vomiting.[1][3] Its therapeutic efficacy is attributed to its dose-dependent modulation of the dopaminergic system.[2] At higher doses, it blocks postsynaptic dopamine receptors, alleviating the positive symptoms of schizophrenia, while at lower doses, it preferentially blocks presynaptic autoreceptors, which increases dopamine release and helps with negative and depressive symptoms.[2] The chemical name for Amisulpride is 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, and its molecular formula is C17H27N3O4S.[4]

The Imperative of Impurity Profiling in Pharmaceutical Development

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its safety and efficacy.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[6] Impurity profiling is a critical component of drug development and manufacturing, ensuring that any substance that is not the intended API is present at a level that is not harmful. Some impurities, known as genotoxic impurities, can damage DNA and have the potential to be carcinogenic even at very low levels, necessitating their strict control.[7][8] A thorough understanding of the impurity profile of Amisulpride is therefore essential for regulatory submissions and to guarantee patient safety.[4][9]

Classification of Amisulpride Impurities